Cas no 1249598-93-3 (1-(4-bromophenyl)-5-(trifluoromethyl)pyrazole)

1-(4-Bromophenyl)-5-(trifluoromethyl)pyrazole is a halogenated pyrazole derivative characterized by its bromophenyl and trifluoromethyl substituents, which enhance its utility in organic synthesis and pharmaceutical applications. The bromine moiety offers a reactive site for further functionalization via cross-coupling reactions, while the electron-withdrawing trifluoromethyl group improves metabolic stability and lipophilicity, making it valuable in medicinal chemistry. This compound serves as a versatile intermediate in the development of agrochemicals, bioactive molecules, and advanced materials. Its well-defined structure and reactivity profile enable precise modifications, supporting research in heterocyclic chemistry and drug discovery. High purity and consistent performance ensure reliability in synthetic workflows.
1-(4-bromophenyl)-5-(trifluoromethyl)pyrazole structure
1249598-93-3 structure
Product Name:1-(4-bromophenyl)-5-(trifluoromethyl)pyrazole
CAS No:1249598-93-3
MF:C10H6BrF3N2
MW:291.067251682281
CID:1089276
PubChem ID:56956072
Update Time:2025-05-19

1-(4-bromophenyl)-5-(trifluoromethyl)pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole
    • 1-(4-bromophenyl)-5-(trifluoromethyl)pyrazole
    • 1249598-93-3
    • AKOS011581886
    • SB74713
    • SCHEMBL24303668
    • DTXSID80718999
    • CS-0443561
    • Inchi: 1S/C10H6BrF3N2/c11-7-1-3-8(4-2-7)16-9(5-6-15-16)10(12,13)14/h1-6H
    • InChI Key: GWMAQBTUQPNVSW-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)N1C(C(F)(F)F)=CC=N1

Computed Properties

  • Exact Mass: 289.96665g/mol
  • Monoisotopic Mass: 289.96665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 17.8Ų

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1-(4-bromophenyl)-5-(trifluoromethyl)pyrazole Suppliers

Amadis Chemical Company Limited
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(CAS:1249598-93-3)1-(4-bromophenyl)-5-(trifluoromethyl)pyrazole
Order Number:A12171
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:59
Price ($):222.0
Email:sales@amadischem.com

Additional information on 1-(4-bromophenyl)-5-(trifluoromethyl)pyrazole

Introduction to 1-(4-bromophenyl)-5-(trifluoromethyl)pyrazole (CAS No. 1249598-93-3)

1-(4-bromophenyl)-5-(trifluoromethyl)pyrazole (CAS No. 1249598-93-3) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This compound belongs to the pyrazole class, which is well-known for its broad spectrum of applications in medicinal chemistry. The presence of both a 4-bromophenyl group and a trifluoromethyl group in its molecular structure imparts distinct electronic and steric characteristics, making it a valuable scaffold for the development of novel therapeutic agents.

The 1-(4-bromophenyl)-5-(trifluoromethyl)pyrazole molecule exhibits a high degree of functional diversity, which is attributed to the combined influence of the bromine substituent and the trifluoromethyl moiety. The 4-bromophenyl group, in particular, serves as a versatile handle for further chemical modifications through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are widely employed in the synthesis of complex organic molecules, including biaryl compounds that are prevalent in many pharmacologically active agents.

On the other hand, the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design. The electron-withdrawing nature of the trifluoromethyl group also influences the electronic properties of the pyrazole ring, potentially affecting its interactions with biological targets. This dual functionality makes 1-(4-bromophenyl)-5-(trifluoromethyl)pyrazole a promising candidate for further exploration in medicinal chemistry.

Recent studies have highlighted the potential of pyrazole derivatives as inhibitors of various enzymes and receptors involved in inflammatory and metabolic diseases. For instance, modifications of the pyrazole core have been shown to modulate the activity of Janus kinases (JAKs), which play a crucial role in signal transduction pathways associated with autoimmune disorders. The incorporation of a trifluoromethyl group has been particularly effective in enhancing binding affinity and selectivity, as demonstrated by several high-throughput screening campaigns.

In addition to its applications in inflammation research, 1-(4-bromophenyl)-5-(trifluoromethyl)pyrazole has shown promise in the development of anticancer agents. The bromine atom on the phenyl ring provides a convenient site for further derivatization, allowing chemists to explore diverse structural motifs. One notable area of interest is the synthesis of kinase inhibitors, where pyrazole derivatives have been reported to exhibit potent activity against tyrosine kinases such as EGFR and VEGFR. These kinases are aberrantly activated in many cancers and are therefore attractive targets for therapeutic intervention.

The 1-(4-bromophenyl)-5-(trifluoromethyl)pyrazole scaffold has also been investigated for its antimicrobial properties. Emerging evidence suggests that certain pyrazole derivatives can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. The combination of a 4-bromophenyl group and a trifluoromethyl group may contribute to enhanced bioactivity by improving membrane permeability or altering enzyme kinetics. Such findings are particularly relevant in light of the growing threat posed by antibiotic-resistant pathogens.

From a synthetic chemistry perspective, 1-(4-bromophenyl)-5-(trifluoromethyl)pyrazole serves as an excellent building block for constructing more complex molecules. The presence of both reactive sites—the bromine atom and the trifluoromethyl group—allows for multiple rounds of functionalization without compromising structural integrity. This flexibility is particularly advantageous when designing molecules with tailored physicochemical properties for optimal pharmacokinetic profiles.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their favorable pharmacological properties. The introduction of fluorine atoms into drug candidates often leads to improved solubility, bioavailability, and metabolic stability. In this context, 1-(4-bromophenyl)-5-(trifluoromethyl)pyrazole represents an attractive starting point for developing next-generation therapeutics that meet these stringent requirements.

Future research directions may focus on exploring novel derivatives of 1-(4-bromophenyl)-5-(trifluoromethyl)pyrazole through computational modeling and experimental synthesis. Advanced computational techniques can help predict binding affinities and optimize molecular structures before costly laboratory trials are conducted. Such an integrated approach could accelerate the discovery process and lead to more efficient drug development pipelines.

In conclusion, 1-(4-bromophenyl)-5-(trifluoromethyl)pyrazole (CAS No. 1249598-93-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for designing molecules with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. As synthetic methodologies continue to evolve, further exploration of this compound is expected to yield novel therapeutic agents that address unmet medical needs.

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Amadis Chemical Company Limited
(CAS:1249598-93-3)1-(4-bromophenyl)-5-(trifluoromethyl)pyrazole
A12171
Purity:99%
Quantity:1g
Price ($):222.0
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